

Application Note: Kinetic Determination of Thrombin Activity Using Sar-Pro-Arg-pNA

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Compound of Interest

Compound Name: *Sar-Pro-Arg p-nitroanilide dihydrochloride*

CAS No.: 75241-23-5

Cat. No.: B1602398

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-Thrombin (Factor IIa) [EC 3.4.21.5][1]

Abstract & Introduction

Thrombin (Factor IIa) is the central serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin and activating platelets.[2][3] The precise quantification of thrombin activity is critical in diagnosing coagulopathies, developing anticoagulants (e.g., Direct Thrombin Inhibitors like Dabigatran), and characterizing biomaterial hemocompatibility.

This protocol details the kinetic assay of thrombin using the highly specific chromogenic substrate Sar-Pro-Arg-p-nitroanilide dihydrochloride (Sar-Pro-Arg-pNA). Unlike generic substrates, the N-terminal Sarcosine (Sar) group protects the peptide from aminopeptidases, ensuring signal specificity to thrombin-like activity.[1]

Why This Protocol?

- High Specificity: The Sar-Pro-Arg sequence mimics the cleavage site of the fibrinogen A-chain.

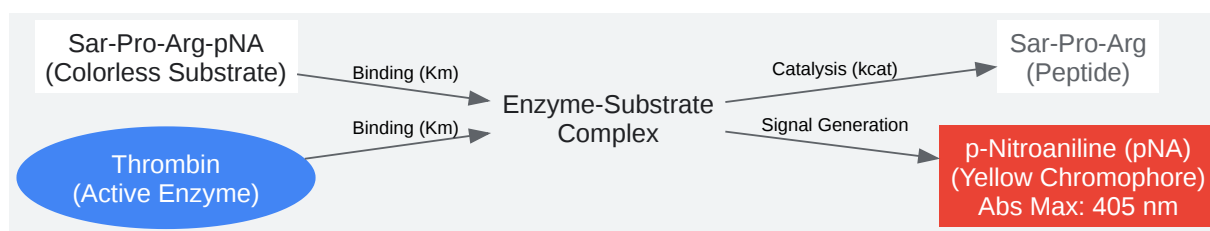
- **Kinetic Robustness:** This method utilizes continuous kinetic monitoring at 405 nm, offering superior linearity and error detection compared to end-point assays.
- **Self-Validating:** The protocol includes internal controls for spontaneous hydrolysis and inner-filter effects.

Assay Principle

The assay relies on the amidolytic activity of thrombin. The enzyme cleaves the amide bond between the C-terminal Arginine and the p-nitroaniline (pNA) moiety.

- **Substrate:** Sar-Pro-Arg-pNA (Colorless).[4][5]
- **Reaction:** Thrombin hydrolyzes the Arg-pNA bond.[6]
- **Product:** Free p-nitroaniline (pNA) is released.
- **Detection:** Free pNA absorbs light strongly at 405 nm (Yellow), whereas the intact substrate does not.[6][7] The rate of color development () is directly proportional to thrombin activity.

Mechanism Diagram



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Figure 1: Enzymatic hydrolysis mechanism of Sar-Pro-Arg-pNA by Thrombin.

Materials & Reagents

Critical Reagents

Reagent	Specification	Storage	Notes
Substrate	Sar-Pro-Arg-pNA · 2HCl	-20°C (Desiccated)	MW ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"> 535.42 g/mol .[1] Hygroscopic.
Enzyme	Human ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"> -Thrombin	-80°C	Avoid repeated freeze-thaw cycles.[1] [3]
Buffer Base	Tris-HCl or HEPES	RT	pH 8.4 is optimal for amidolytic activity.
Stabilizer	BSA (Bovine Serum Albumin)	4°C	Prevents enzyme adsorption to plastic.
Inhibitor	Hirudin or Dabigatran	-20°C	For negative control/inhibition studies.

Buffer Preparation

Assay Buffer (pH 8.4, 500 mL): Precise pH and ionic strength are vital for consistent values.

- Tris-HCl: 50 mM (3.03 g Tris base, adjust pH with HCl).
- NaCl: 100 mM (2.92 g). Note: Ionic strength modulates thrombin allostery.

- BSA: 0.1% (w/v) (0.5 g). Add after pH adjustment to avoid foaming.
- Filter: 0.22

m filter sterilize. Store at 4°C.

Substrate Stock Solution (2 mM)

- Calculation: To make 5 mL of 2 mM stock.
$$\frac{2 \text{ mM} \times 5 \text{ mL}}{1000} = 0.01 \text{ g}$$

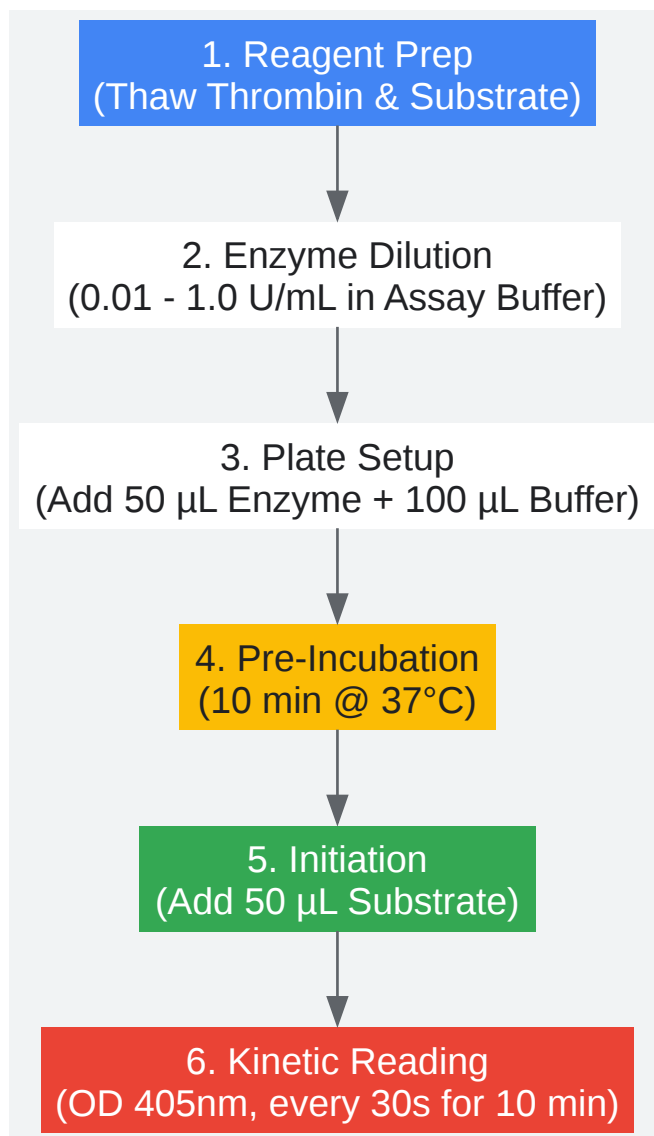
[1]

- Solvent: Dissolve in deionized water (Milli-Q).
- Storage: Aliquot into dark tubes and freeze at -20°C. Stable for 3 months.

Experimental Protocol

Assay Workflow

This protocol is designed for a 96-well microplate format to allow high-throughput screening.



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Figure 2: Step-by-step microplate assay workflow.

Detailed Steps

- Enzyme Preparation:
 - Dilute thrombin stock in Assay Buffer to a working concentration of 0.5 – 2.0 NIH Units/mL.
 - Expert Tip: Keep enzyme on ice until the moment of plating.
- Plate Loading (Standard Reaction):

- Blank Wells: 150
 - L Assay Buffer.
- Control Wells (Substrate Background): 100
 - L Buffer + 50
 - L Substrate (Add substrate last).[\[1\]](#)
- Test Wells: 100
 - L Assay Buffer + 50
 - L Thrombin Solution.
- Inhibitor Screening (Optional):
 - If testing inhibitors, replace 100
 - L Assay Buffer with 50
 - L Buffer + 50
 - L Inhibitor. Incubate enzyme and inhibitor for 10 mins before adding substrate.
- Pre-Incubation:
 - Incubate the plate at 37°C for 5-10 minutes inside the plate reader. Temperature equilibrium is critical for kinetic accuracy.
- Reaction Initiation:
 - Add 50
 - L of Substrate Stock (2 mM) to all Test and Control wells using a multi-channel pipette.
 - Final Reaction Volume: 200
 - L.

- Final Substrate Concentration: 0.5 mM.
- Measurement:
 - Mode: Kinetic.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Wavelength: 405 nm.[\[7\]](#)[\[8\]](#)
 - Interval: 30 seconds.
 - Duration: 10–15 minutes.
 - Shake: Mix for 5 seconds before the first read.

Data Analysis & Calculations

Determination of Reaction Velocity

- Plot Absorbance (Y-axis) vs. Time (X-axis).
- Select the linear portion of the curve (typically 1–10 minutes).
- Calculate the slope () using linear regression.
- Subtract the slope of the "Substrate Background" wells from the Test wells.

Calculating Thrombin Activity

Use the Beer-Lambert Law to convert absorbance change to product concentration.

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[\[1\]](#)

- : Slope of the reaction (corrected).
- : Total reaction volume (0.2 mL).[\[1\]](#)
- : Dilution factor of the enzyme (if applicable).

- : Extinction coefficient of pNA.^{[7][8][11]}
 - At 405 nm,

 (or

).^[1]
- $\text{ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">$

 : Path length.
 - In a standard 96-well plate with 200

 L,

 . Note: It is best to calculate pathlength correction using the OD of a known water volume or use a pathlength correction feature on the reader.
- : Volume of enzyme added (0.05 mL).

Kinetic Constants (and)

To determine $\text{ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">$

, run the assay with varying substrate concentrations (e.g., 0, 25, 50, 100, 200, 400, 800 M).^[1]

- Plot Initial Velocity (

) vs. Substrate Concentration

^{[1][8][10][12]}
- Fit to the Michaelis-Menten equation: $\text{ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">$

^{[1][8]}

- Literature Reference: [The ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">](#)

for Sar-Pro-Arg-pNA with human

-thrombin is typically 50–100

M, depending on ionic strength.[\[1\]](#)

Troubleshooting & Optimization (Self-Validating Systems)

Issue	Probable Cause	Corrective Action
Non-linear Kinetics	Substrate depletion (>10% consumed)	Dilute enzyme further or reduce assay duration.
High Background	Spontaneous hydrolysis	Check substrate storage. [6] Discard if stock is yellow. Keep stock on ice.
Low Signal	Enzyme adsorption	Ensure Assay Buffer contains 0.1% BSA or PEG-8000. [1]
Variable Replicates	Temperature gradients	Pre-incubate plate and buffers to 37°C. Use a plate cover to prevent evaporation.
Inconsistent	Ionic strength variation	Verify NaCl concentration. Thrombin activity is highly sensitive to [Na+].

References

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